REACTION_CXSMILES
|
C[C:2]1([CH3:33])[CH:11]2[O:12][C:13](=[O:14])[C:5]3([CH:10]2[CH:9]2[CH2:15]CC4C5(C)CCC(O)C(C)(C)C5CCC4(C)[C:8]2(C)CC3)CC1.[CH2:34](Br)[CH:35]=[CH2:36].[C:38]([O-])([O-])=O.[K+].[K+].[CH3:44][C:45]([CH3:47])=[O:46]>N[C@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1>[CH2:34]([O:46][C:45]1[C:47]([CH3:38])=[C:10]2[C:11](=[C:2]([CH3:33])[CH:44]=1)[O:12][C:13](=[O:14])[CH2:5][C:9]2([CH3:8])[CH3:15])[CH:35]=[CH2:36] |f:2.3.4|
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Name
|
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
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Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 80 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with methylene chloride (4×50 mL)
|
Type
|
WASH
|
Details
|
the combined CH2Cl2 layers were washed with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation
|
Reaction Time |
80 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C(=C2C(CC(OC2=C(C1)C)=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.26 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |